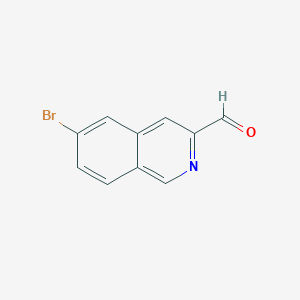
6-Bromoisoquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoisoquinoline-3-carbaldehyde is a chemical compound with the CAS Number: 1823542-77-3 . It has a molecular weight of 236.07 .
Molecular Structure Analysis
The Inchi Code for 6-Bromoisoquinoline-3-carbaldehyde is 1S/C10H6BrNO/c11-9-2-1-7-5-12-10 (6-13)4-8 (7)3-9/h1-6H .Physical And Chemical Properties Analysis
6-Bromoisoquinoline-3-carbaldehyde has a molecular weight of 236.06 . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
6-Bromoisoquinoline-3-carbaldehyde is a versatile compound used in various synthetic applications to construct complex molecular structures. Recent studies have highlighted its importance in the synthesis of quinoline derivatives, which are crucial for developing novel compounds with potential biological and chemical applications. For instance, it has been used in Friedländer synthesis to produce bidentate and tridentate 6-bromoquinoline derivatives, showcasing its utility in creating complex heterocyclic systems. These derivatives are significant due to their optical properties, such as high emission quantum yields, making them valuable for further chemical and material science research (Hu, Zhang, & Thummel, 2003).
Biological and Corrosion Inhibition Studies
Additionally, derivatives of 6-bromoisoquinoline-3-carbaldehyde have been explored for their corrosion inhibition properties, highlighting their practical applications in industrial settings. The electrochemical techniques have demonstrated that quinoline derivatives serve as excellent inhibitors against metal corrosion in acidic environments. Their adsorption on metal surfaces follows the Langmuir adsorption model, indicating their efficiency in protecting metals from dissolution. This dual functionality of providing both chemical interest in synthesis and practical industrial application underscores the compound's versatility (Lgaz, Salghi, Bhat, Chaouiki, Shubhalaxmi, & Jodeh, 2017).
Antimicrobial Activity
Research on novel 4H-chromene derivatives bearing 2-aryloxyquinoline synthesized under microwave irradiation demonstrates the antimicrobial potential of compounds derived from 6-bromoisoquinoline-3-carbaldehyde. These studies indicate that certain derivatives exhibit significant activity against a range of bacterial and fungal pathogens, comparing favorably to standard drugs. This implies potential applications in developing new antimicrobial agents, addressing the urgent need for new treatments due to rising antibiotic resistance (Sangani, Shah, Patel, & Patel, 2013).
Photolabile Protecting Groups
Moreover, brominated hydroxyquinolines, closely related to 6-bromoisoquinoline-3-carbaldehyde, have been identified as effective photolabile protecting groups for carboxylic acids. These compounds exhibit high quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for use in vivo studies. Their increased solubility and low fluorescence enhance their utility as caging groups for biological messengers, facilitating controlled release and studies of biological processes (Fedoryak & Dore, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromoisoquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJQJAOQBQTRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoisoquinoline-3-carbaldehyde | |
CAS RN |
1823542-77-3 |
Source


|
| Record name | 6-bromoisoquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

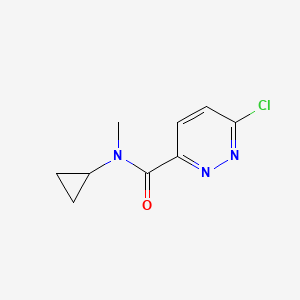
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2583716.png)
![N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2583717.png)
![tert-Butyl-[2-[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]ethoxy]dimethylsilane](/img/structure/B2583719.png)
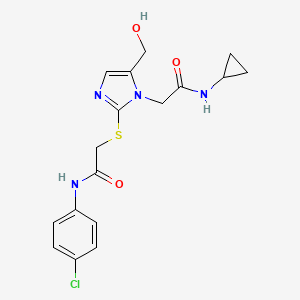

![N-[(1-aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B2583725.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2583728.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)

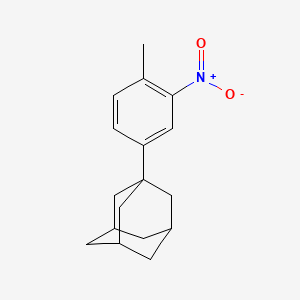
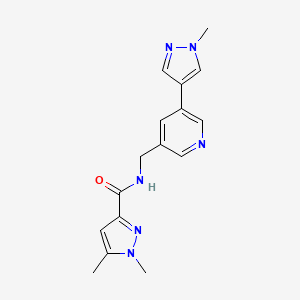
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)
